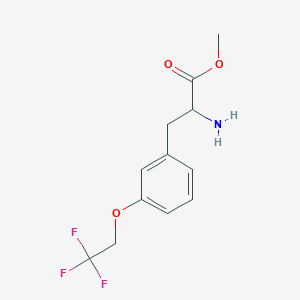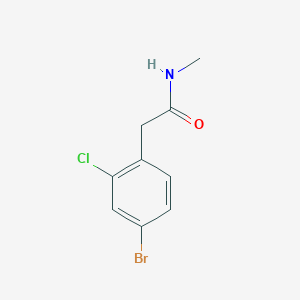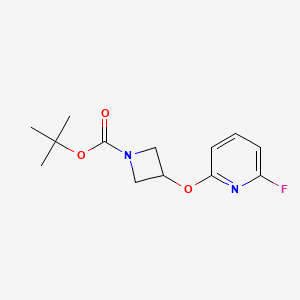![molecular formula C20H23NO4 B8124650 [2-(3'-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester CAS No. 1908436-03-2](/img/structure/B8124650.png)
[2-(3'-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester
Descripción general
Descripción
[2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a biphenyl group, a formyl group, and a carbamic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the formyl group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the biphenyl compound is treated with a formylating agent such as DMF and POCl3.
Attachment of the ethyl linker: The ethyl linker can be introduced through an etherification reaction, where the formyl-biphenyl compound is reacted with an appropriate ethylating agent.
Formation of the carbamic acid ester: The final step involves the reaction of the ethylated biphenyl compound with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production methods for [2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid derivative.
Reduction: The major product would be the corresponding alcohol derivative.
Substitution: The major products would be the nitrated or halogenated derivatives of the biphenyl core.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme-substrate interactions due to its ability to form stable complexes with certain enzymes. It can also be used as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the formyl group can be modified to create compounds with anti-inflammatory or anticancer properties.
Industry
In industry, [2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism of action of [2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes through its formyl group, forming a covalent bond with the active site of the enzyme. This interaction can inhibit the enzyme’s activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
[2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
[2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
Uniqueness
The uniqueness of [2-(3’-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester lies in its combination of a biphenyl core, a formyl group, and a carbamic acid tert-butyl ester. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
tert-butyl N-[2-[3-(3-formylphenyl)phenoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(23)21-10-11-24-18-9-5-8-17(13-18)16-7-4-6-15(12-16)14-22/h4-9,12-14H,10-11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYMRFYKRNMWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123900 | |
| Record name | Carbamic acid, N-[2-[(3′-formyl[1,1′-biphenyl]-3-yl)oxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1908436-03-2 | |
| Record name | Carbamic acid, N-[2-[(3′-formyl[1,1′-biphenyl]-3-yl)oxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1908436-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[(3′-formyl[1,1′-biphenyl]-3-yl)oxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B8124591.png)
![[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate;(2S)-2-methylazetidin-1-ium](/img/structure/B8124608.png)
![cyclohexane;(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-methylcyclohexanamine](/img/structure/B8124616.png)

![4-[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8124630.png)





